1,3-Cyclopentadiene, 5,5-dimethyl- 1,3-Cyclopentadiene, 5,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 4125-18-2
VCID: VC17983365
InChI: InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol

1,3-Cyclopentadiene, 5,5-dimethyl-

CAS No.: 4125-18-2

Cat. No.: VC17983365

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

1,3-Cyclopentadiene, 5,5-dimethyl- - 4125-18-2

Specification

CAS No. 4125-18-2
Molecular Formula C7H10
Molecular Weight 94.15 g/mol
IUPAC Name 5,5-dimethylcyclopenta-1,3-diene
Standard InChI InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3
Standard InChI Key QWJWPDHACGGABF-UHFFFAOYSA-N
Canonical SMILES CC1(C=CC=C1)C

Introduction

Molecular Structure and Identification

1,3-Cyclopentadiene, 5,5-dimethyl- (C₇H₁₀) features a five-membered ring with conjugated double bonds at the 1,3-positions and geminal methyl groups at carbon 5 (Figure 1). The molecular weight is 94.15 g/mol, and its IUPAC name is 5,5-dimethylcyclopenta-1,3-diene . Key identifiers include:

  • InChIKey: QWJWPDHACGGABF-UHFFFAOYSA-N

  • SMILES: CC1(C=CC=C1)C

  • CAS Registry: 4125-18-2

The planar cyclopentadiene core is distorted by hyperconjugative interactions between the π-system and the C5–CH₃ σ-bonds, leading to partial aromaticity in the ground state .

Thermodynamic and Physical Properties

Experimental and computed thermodynamic data for 5,5-dimethylcyclopentadiene are summarized below:

PropertyValueMethod/Source
ΔfH° (gas)86.60 kJ/molNIST
ΔfG°99.04 kJ/molJoback method
ΔvapH°30.87 kJ/molJoback method
XLogP3-AA2.7PubChem
Enthalpy of Hydrogenation (ΔrH°)-53.8 ± 0.1 kcal/molCyclohexane solvent
Enthalpy of Isomerization (ΔrH°)-42.8 ± 0.2 kcal/molHeptane solvent

The compound exhibits moderate hydrophobicity (XLogP3-AA = 2.7) and a boiling point estimated at 130–135°C . Its resistance to dimerization, even at 200°C, contrasts sharply with unsubstituted cyclopentadiene, which dimerizes within hours at room temperature .

Reactivity and Kinetic Behavior

Diels-Alder Reactivity

5,5-Dimethylcyclopentadiene participates in Diels-Alder reactions but exhibits significantly reduced reactivity compared to non-geminal analogs. For example, geminal dimethylation of 1,2,3,4-tetramethylcyclopentadiene decreases reactivity toward maleimide by 954-fold . Computational studies attribute this to geminal repulsion in the transition state rather than steric clashes with the dienophile :

  • The methyl groups increase torsional strain during the formation of the bicyclic transition state.

  • Hyperconjugative antiaromaticity in the ground state further destabilizes the reaction pathway .

Dimerization Resistance

Unlike cyclopentadiene, which dimerizes exothermically (ΔrH° = -50.9 kcal/mol) , 5,5-dimethylcyclopentadiene shows no tendency to form dicyclopentadiene even under thermal stress. This stability arises from:

  • Steric hindrance from the methyl groups, which disrupt orbital alignment for [4+2] cycloaddition .

  • Electronic effects: Hyperconjugation with the methyl σ-bonds stabilizes the monomeric form .

Applications in Materials Science

The compound’s stability and tunable reactivity make it valuable in polymer chemistry. For instance:

  • Organic Thin-Film Transistors: A copolymer of 5,5-dimethylcyclopentadiene and diketopyrrolopyrrole (DPP) synthesized via room-temperature Suzuki polymerization demonstrates high hole mobility (>1.0 cm²/V·s) despite a large π-π stacking distance (4.26 Å) . The methyl groups enhance solubility and processability without compromising charge transport .

  • Click Chemistry: While its Diels-Alder reactivity is subdued, the monomer’s resistance to side reactions (e.g., dimerization) enables precise functionalization in multi-step syntheses .

Natural Occurrence and Synthesis

5,5-Dimethylcyclopentadiene has been reported in Artemisia baldshuanica, though its biological role remains unclear . Laboratory synthesis typically involves:

  • Friedel-Crafts alkylation of cyclopentadiene with methylating agents.

  • Isomerization of 5-substituted precursors under acidic conditions .

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